Cas no 1378765-88-8 (4-Cyclopropylthiazole-2-carbonitrile)

4-Cyclopropylthiazole-2-carbonitrile is a heterocyclic compound featuring a cyclopropyl-substituted thiazole core with a nitrile functional group at the 2-position. This structure imparts unique reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances steric and electronic properties, while the nitrile moiety offers opportunities for further functionalization, such as hydrolysis or nucleophilic addition. Its rigid thiazole framework contributes to stability and potential bioactivity, making it suitable for applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity and performance in synthetic pathways.
4-Cyclopropylthiazole-2-carbonitrile structure
1378765-88-8 structure
商品名:4-Cyclopropylthiazole-2-carbonitrile
CAS番号:1378765-88-8
MF:C7H6N2S
メガワット:150.20094
CID:1081985
PubChem ID:71748573

4-Cyclopropylthiazole-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4-Cyclopropylthiazole-2-carbonitrile
    • 4-cyclopropyl-1,3-thiazole-2-carbonitrile
    • SCHEMBL15507939
    • DTXSID30857665
    • DB-106788
    • 4-cyclopropyl-thiazole-2-carbonitrile
    • G81729
    • JIZTVERHEHJVJN-UHFFFAOYSA-N
    • 1378765-88-8
    • インチ: InChI=1S/C7H6N2S/c8-3-7-9-6(4-10-7)5-1-2-5/h4-5H,1-2H2
    • InChIKey: JIZTVERHEHJVJN-UHFFFAOYSA-N
    • ほほえんだ: C1CC1C2=CSC(=N2)C#N

計算された属性

  • せいみつぶんしりょう: 150.02516937g/mol
  • どういたいしつりょう: 150.02516937g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 64.9Ų

4-Cyclopropylthiazole-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM189850-1g
4-cyclopropylthiazole-2-carbonitrile
1378765-88-8 95%
1g
$709 2023-02-18
Chemenu
CM189850-1g
4-cyclopropylthiazole-2-carbonitrile
1378765-88-8 95%
1g
$608 2021-08-05

4-Cyclopropylthiazole-2-carbonitrile 関連文献

4-Cyclopropylthiazole-2-carbonitrileに関する追加情報

4-Cyclopropylthiazole-2-carbonitrile (CAS No. 1378765-88-8): A Comprehensive Overview

4-Cyclopropylthiazole-2-carbonitrile, identified by its CAS number 1378765-88-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the thiazole family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of 4-cyclopropylthiazole-2-carbonitrile lies in its cyclopropyl substituent and nitrile group, which contribute to its distinct chemical properties and reactivity. These features make it a valuable scaffold for designing novel drugs targeting various diseases.

The chemical structure of 4-cyclopropylthiazole-2-carbonitrile consists of a five-membered ring containing sulfur and nitrogen atoms, with a cyclopropyl group attached to the second carbon position and a nitrile group at the 2-position. This arrangement imparts both electronic and steric effects that can influence its interactions with biological targets. The nitrile group, in particular, is known to enhance binding affinity due to its ability to form hydrogen bonds and participate in dipole-dipole interactions.

In recent years, there has been growing interest in exploring the pharmacological potential of thiazole derivatives. Studies have demonstrated that compounds containing the thiazole core exhibit antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, 4-cyclopropylthiazole-2-carbonitrile has shown promise as a lead compound in several drug discovery programs. Its unique structural features make it an attractive candidate for further investigation into its biological effects.

One of the most compelling aspects of 4-cyclopropylthiazole-2-carbonitrile is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of both the cyclopropyl and nitrile groups provides multiple sites for functionalization, allowing chemists to modify its properties and tailor it for specific therapeutic applications. This flexibility has made it a focal point in synthetic chemistry research aimed at developing novel therapeutics.

The biological activity of 4-cyclopropylthiazole-2-carbonitrile has been preliminarily investigated in several preclinical studies. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, studies have suggested that it could interfere with the activity of kinases, which are often overexpressed in cancer cells. Additionally, its interaction with other biological targets has been explored, revealing potential applications in treating inflammatory conditions and infectious diseases.

The synthesis of 4-cyclopropylthiazole-2-carbonitrile involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the formation of the thiazole ring, followed by the introduction of the cyclopropyl group and the nitrile functionality. Advanced synthetic techniques, such as cross-coupling reactions and cyclization processes, are often employed to construct the desired framework efficiently.

The pharmacokinetic properties of 4-cyclopropylthiazole-2-carbonitrile are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate. Preliminary data suggest that it may exhibit favorable pharmacokinetic profiles, making it suitable for further development into an oral therapeutic agent.

In conclusion, 4-cyclopropylthiazole-2-carbonitrile (CAS No. 1378765-88-8) represents a promising compound in pharmaceutical research due to its unique structural features and demonstrated biological activity. Its potential as a lead molecule for drug development continues to be explored through both computational modeling and experimental validation. As research progresses, this compound may emerge as a key player in addressing various therapeutic challenges across multiple disease areas.

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